

Technical Monograph: 5-Chloro-3-bromo-2-hydroxypyrazine

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Compound of Interest

Compound Name: 5-Chloro-3-bromo-2-hydroxypyrazine

Cat. No.: B8255999

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Abstract

This technical guide provides a comprehensive analysis of 5-Chloro-3-bromo-2-hydroxypyrazine (also known as 3-Bromo-5-chloropyrazin-2(1H)-one), a critical heterocyclic scaffold in medicinal chemistry. It details the compound's validated CAS registry number, distinguishes it from common regioisomers, and outlines high-fidelity synthesis protocols. The guide further explores its reactivity profile—specifically the orthogonal functionalization of the C-Br and C-Cl bonds—and its application as an intermediate in the development of antiviral and antineoplastic agents.

Part 1: Chemical Identity & CAS Verification[1]

Precise identification is paramount due to the existence of close regioisomers. The user-specified structure (Cl at position 5, Br at position 3, OH at position 2) corresponds to the following data:

Core Identifiers

Property	Specification
IUPAC Name	3-Bromo-5-chloropyrazin-2-ol
Tautomer Name	3-Bromo-5-chloropyrazin-2(1H)-one
CAS Number	2305633-61-6
Molecular Formula	
Molecular Weight	209.43 g/mol
SMILES	<chem>Clc1nc(Br)c(O)n1</chem>

Isomer Alert (Critical)

Researchers must distinguish this compound from its regioisomer, which is often commercially conflated:

- Target:3-Bromo-5-chloropyrazin-2-ol (CAS: 2305633-61-6)

Br adjacent to OH/Oxo.

- Isomer:5-Bromo-3-chloropyrazin-2-ol (CAS: 21943-17-9)

Cl adjacent to OH/Oxo.[1]

Tautomeric Consideration: In solution and solid state, the 2(1H)-one (amide-like) tautomer predominates over the 2-ol (enol) form. This influences solubility and nucleophilicity during synthesis.

Part 2: Synthesis & Manufacturing[3][4]

The most robust synthetic route avoids direct halogenation of hydroxypyrazine, which suffers from poor regioselectivity. Instead, a regiocontrolled bromination of an amino-precursor followed by diazotization is the industry standard.

Validated Synthetic Route

Step 1: Regioselective Bromination

- Precursor: 5-Chloropyrazin-2-amine (CAS 5049-61-6).
- Reagent: N-Bromosuccinimide (NBS).
- Mechanism: The amino group activates the ortho position (C3) for electrophilic aromatic substitution. The C5-chloro group deactivates the meta position, ensuring high regioselectivity for C3.

Step 2: Diazotization-Hydrolysis (Sandmeyer-type)

- Reagents: Sodium Nitrite (), Sulfuric Acid ().
- Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water.

Detailed Protocol

Step 1: Synthesis of 3-Bromo-5-chloropyrazin-2-amine

- Dissolution: Dissolve 5-chloropyrazin-2-amine (10.0 g, 77.2 mmol) in acetonitrile (150 mL).
- Bromination: Add N-Bromosuccinimide (NBS) (14.4 g, 81.0 mmol) portion-wise at 0°C to control exotherm.
- Reaction: Stir at room temperature for 4 hours. Monitor by TLC/LCMS for disappearance of starting material.
- Workup: Concentrate solvent. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
- Purification: Recrystallize from Ethanol/Water to yield the intermediate (CAS 76537-18-3) as a yellow solid.

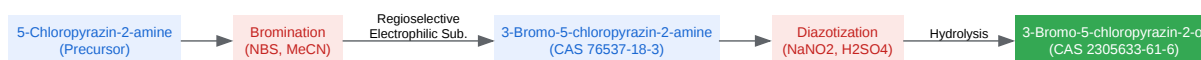
Step 2: Conversion to 3-Bromo-5-chloropyrazin-2-ol

- Diazotization: Suspend 3-bromo-5-chloropyrazin-2-amine (5.0 g, 24.0 mmol) in 20%

(50 mL). Cool to 0-5°C.

- Addition: Dropwise add a solution of (2.5 g, 36.0 mmol) in water (10 mL), maintaining temp < 5°C.
- Hydrolysis: Stir at 0°C for 1 hour, then warm to 40°C for 2 hours to facilitate evolution and hydrolysis.
- Isolation: Cool to room temperature. The product often precipitates. Filter the solid.[2] If no precipitate, extract with Ethyl Acetate.
- Yield: ~65-75% yield of off-white solid.

Process Flow Diagram



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Figure 1: Step-wise synthesis of 3-Bromo-5-chloropyrazin-2-ol highlighting the intermediate isolation.

Part 3: Chemical Reactivity & Functionalization

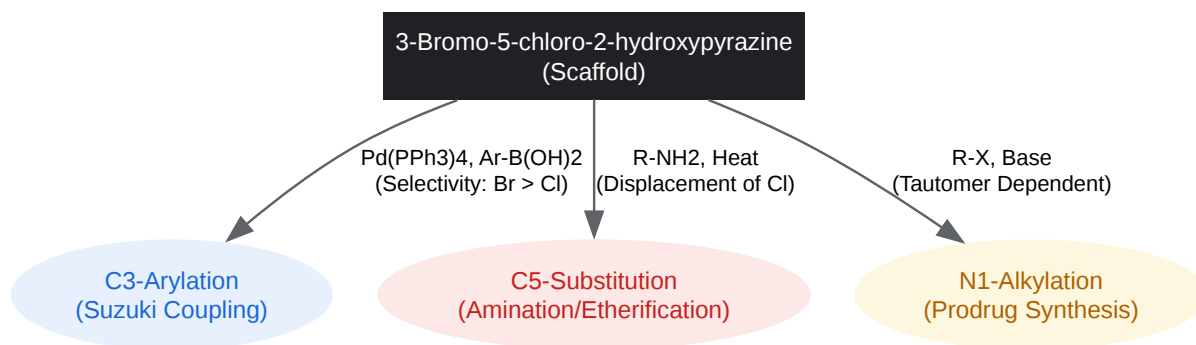
This scaffold is highly valued because the two halogen atoms (Br at C3, Cl at C5) have distinct electronic environments, allowing for orthogonal functionalization.

Reactivity Profile

Position	Substituent	Electronic Environment	Reactivity Mode	Preferred Reaction
C3	Bromine	Activated by adjacent Carbonyl/OH	High Reactivity	Pd-catalyzed Coupling (Suzuki, Stille)
C5	Chlorine	Activated by Para-Carbonyl/OH	Moderate Reactivity	Nucleophilic Aromatic Substitution ()
N1	Nitrogen	Pyrazinone Nitrogen	Nucleophilic	N-Alkylation / N-Glycosylation

Orthogonal Functionalization Strategy

Researchers can selectively modify the C3-Br position using mild Pd-catalysis without disturbing the C5-Cl bond. The C5-Cl bond can subsequently be displaced by amines or alkoxides at higher temperatures.



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Figure 2: Orthogonal reactivity map demonstrating selective functionalization capabilities.

Part 4: Applications in Drug Development[3][6] Antiviral Research (Favipiravir Analogs)

The pyrazine-2-one core is structurally homologous to Favipiravir (T-705). 5-Chloro-3-bromo-2-hydroxypyrazine serves as a versatile "building block" for T-705 analogs where:

- The C3-Br allows for the introduction of diverse aryl or heteroaryl groups to probe the RNA-dependent RNA polymerase binding pocket.
- The C5-Cl can be retained for metabolic stability or substituted to tune lipophilicity (LogP).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (209.43 Da) and distinct vectors for growth (C3 and C5), this molecule is an ideal fragment for screening libraries. It possesses hydrogen bond donors (NH/OH) and acceptors (N/O), adhering to the Rule of Three.

Part 5: Safety & Handling (MSDS Highlights)

- GHS Classification:
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
 - Skin Irritation: Category 2.[2][3]
 - Eye Irritation: Category 2A.[3]
- Handling: Manipulate in a fume hood. The intermediate (amino-pyrazine) is potentially sensitizing.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.

References

- PubChem.3-Bromo-5-chloropyrazin-2(1H)-one (CID 135398469). National Library of Medicine. [\[Link\]](#)
- Google Patents.US5436344A - 3-bromo-5-chloro-pyridines (Analogous chemistry).

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Sources

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- [2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents \[patents.google.com\]](#)
- [3. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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